molecular formula C22H26N4O4 B2874838 N1-(3-acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 953941-28-1

N1-(3-acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2874838
CAS No.: 953941-28-1
M. Wt: 410.474
InChI Key: UYVSYALINBAJPJ-UHFFFAOYSA-N
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Description

N1-(3-Acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. As part of the oxalamide chemical class, which has been investigated in various pharmacological contexts, this compound is of interest for its potential as a biochemical tool . Its molecular structure incorporates both a 3-acetamidophenyl group and a 2-phenylmorpholinoethyl chain, suggesting potential for targeted interaction with biological systems. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local, state, national, and international regulations and best laboratory safety practices. Specific data on solubility, stability, and mechanism of action for this precise compound should be empirically determined by the researcher.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-16(27)24-18-8-5-9-19(14-18)25-22(29)21(28)23-10-11-26-12-13-30-20(15-26)17-6-3-2-4-7-17/h2-9,14,20H,10-13,15H2,1H3,(H,23,28)(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVSYALINBAJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves a multi-step process. One common method starts with the preparation of the 3-acetamidophenylamine and 2-(2-phenylmorpholino)ethylamine intermediates. These intermediates are then reacted with oxalyl chloride under controlled conditions to form the desired oxalamide compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Below is a systematic comparison with structurally and functionally analogous oxalamides:

Compound Name Substituents Key Applications/Findings References
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-dimethoxybenzyl; N2: pyridinylethyl - Umami flavor enhancer (FEMA 4233).
- Approved globally for savory food applications.
- NOEL: 100 mg/kg bw/day in rodents.
GMC-1 to GMC-5 N1: Halogenated/alkoxy phenyl; N2: isoindoline-1,3-dione - Antimicrobial activity against S. aureus and E. coli.
- Synthesized via nucleophilic substitution and recrystallized in THF.
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) N1: 4-methoxyphenethyl; N2: 2-methoxyphenyl - Inhibitor of stearoyl-CoA desaturase.
- Synthesized with 35% yield; characterized by NMR and HRMS.
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) N1: 2-fluorophenyl; N2: 4-methoxyphenethyl - Higher yield (52%) compared to compound 17.
- Demonstrated moderate enzyme inhibition.
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) N1: Chloro-CF3-phenyl; N2: fluorophenyl-pyridinyl - Kinase inhibitor (analogue of regorafenib).
- Melting point: 260–262°C; characterized by 19F NMR.

Structural and Functional Insights:

Substituent Effects on Bioactivity: Aromatic Rings: Electron-withdrawing groups (e.g., -Cl, -CF3) enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors in ) . Morpholine/Pyridine Moieties: Improve solubility and metabolic stability. The phenylmorpholinoethyl group in the target compound may offer advantages over simpler alkyl chains (e.g., in S336) for CNS penetration .

Synthetic Yields and Purity: Yields for oxalamides vary widely (35–52% in ), influenced by steric hindrance and reactivity of substituents. The target compound’s synthesis would likely require optimized coupling conditions to manage the bulky phenylmorpholinoethyl group.

Toxicological Profiles: Regulatory-approved compounds like S336 exhibit high NOEL values (100 mg/kg bw/day), suggesting low toxicity .

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